LYN-1604 falls under the category of kinase activators and is specifically classified as a ULK1 agonist. Its mechanism involves enhancing the activity of ULK1, thereby promoting autophagy and apoptosis in cancer cells.
The synthesis of LYN-1604 involved several key steps:
The synthesized compounds underwent rigorous screening to evaluate their efficacy as ULK1 activators. The most promising candidate, LYN-1604, exhibited an effective concentration (EC50) of approximately 18.94 nM, indicating its potency in activating ULK1 .
The molecular structure of LYN-1604 has been characterized through various methods, including molecular docking studies. The compound forms hydrogen bonds with specific residues in ULK1 and exhibits hydrophobic interactions that stabilize its binding .
The binding affinity and structural interactions were analyzed using:
LYN-1604 primarily induces autophagy-associated cell death through its action on ULK1. The activation of ULK1 by LYN-1604 leads to:
The biochemical assays conducted included:
The mechanism by which LYN-1604 exerts its effects involves:
Research indicates that LYN-1604 treatment leads to significant changes in phosphorylation patterns within the ULK complex, enhancing autophagic flux and ultimately resulting in cell death.
While specific physical properties such as melting point or solubility are not extensively documented in the available literature, LYN-1604 is described as a dihydrochloride salt form which may influence its solubility and stability.
LYN-1604 has been characterized for its ability to selectively activate ULK1 without significantly affecting other kinases. Its chemical stability under physiological conditions has also been noted as a favorable attribute for therapeutic applications .
LYN-1604 holds promise as a research tool for studying autophagy-related processes and could potentially serve as a therapeutic agent for treating TNBC. Its ability to modulate ULK1 activity makes it a candidate for further development in cancer therapies targeting autophagy pathways .
ULK1 (Unc-51-like kinase 1) is a serine/threonine kinase that serves as the master initiator of autophagy—a lysosomal degradation pathway critical for cellular homeostasis. Structurally, ULK1 comprises an N-terminal kinase domain (residues 16–278), a proline/serine-rich linker region (279–832), and a C-terminal domain (833–1050) responsible for interactions with autophagy proteins like mATG13, FIP200, and ATG101 [1] [7]. This complex integrates upstream signals from nutrient sensors (e.g., mTOR and AMPK) to orchestrate autophagosome formation. Under nutrient deprivation, AMPK phosphorylates ULK1 at Ser⁵⁵⁵, activating autophagy, while mTOR phosphorylates ULK1 at Ser⁷⁵⁸ and Ser⁶³⁸ to suppress it [1] [5].
In cancer, ULK1 exhibits a context-dependent duality. During early tumorigenesis, it acts as a tumor suppressor by clearing damaged organelles and proteins. However, in established tumors—particularly under metabolic stress—ULK1-mediated autophagy promotes cancer cell survival by recycling macromolecules to sustain growth and mitigate therapy-induced damage [1] [7]. This adaptation is especially pronounced in aggressive cancers like triple-negative breast cancer (TNBC), where autophagy supports chemoresistance and metastasis [1] [3].
Table 1: Functional Domains of ULK1
Domain | Residues | Function |
---|---|---|
Kinase domain | 16–278 | Catalyzes phosphorylation of autophagy proteins |
Proline/Serine-rich | 279–832 | Site of post-translational modifications |
C-terminal domain | 833–1050 | Binds mATG13, FIP200, and ATG101 |
Table 2: Autophagy Stages Regulated by ULK1
Stage | Key Processes | ULK1 Role |
---|---|---|
Initiation | Phagophore nucleation | ULK1 complex activation |
Elongation | LC3 lipidation, autophagosome expansion | Recruits PI3K complex |
Maturation | Lysosomal fusion, cargo degradation | Regulates SNARE complexes |
ULK1 expression is aberrantly reduced in TNBC, a subtype characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and HER2 amplification. The Cancer Genome Atlas (TCGA) analysis revealed that ULK1 mRNA levels in TNBC tumors (n=55) were significantly lower than in non-TNBC tumors (n=472; p=1.39×10⁻⁶) [3] [8]. Tissue microarray (TMA) studies of 40 breast cancer samples corroborated this, showing diminished ULK1 protein expression in TNBC tissues compared to matched adjacent normal tissues (p<0.0001) [3] [8].
Notably, ULK1 downregulation correlates with aggressive clinicopathological features:
The downregulation of ULK1 in TNBC creates a therapeutic paradox: while autophagy typically promotes tumor survival, reactivating ULK1 can trigger excessive, lethal autophagy and apoptosis. This vulnerability arises because TNBC cells exhibit basal autophagy dependency, making them susceptible to ULK1 hyperactivation [3] [6]. Pharmacological ULK1 agonism thus represents a strategy to exploit this dependency, converting a pro-survival mechanism into a cell death pathway. LYN-1604, the first-in-class ULK1 agonist, was designed to test this hypothesis [3] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7